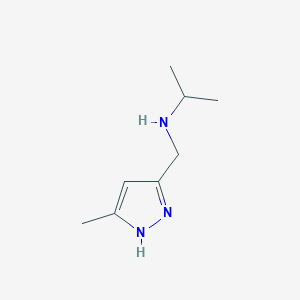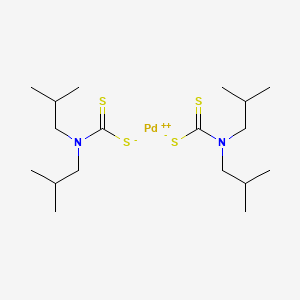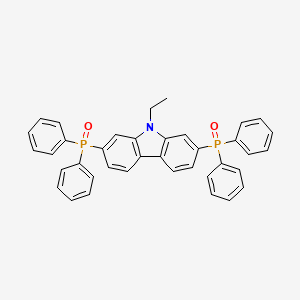![molecular formula C13H14O B12886448 9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan CAS No. 89228-51-3](/img/structure/B12886448.png)
9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family This compound is characterized by its unique structure, which includes a fused furan ring system with a methyl group at the 9b position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a suitable aromatic precursor is reacted with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-throughput screening and optimization of reaction parameters, such as solvent choice and catalyst concentration, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where halogenation, nitration, or sulfonation can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Halogenation using chlorine gas in the presence of iron(III) chloride at room temperature.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without the methyl group at the 9b position.
9-Methyl-9H-carbazole: A structurally similar compound with a nitrogen atom in place of the oxygen atom in the furan ring.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
Uniqueness
9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan is unique due to the presence of the methyl group at the 9b position, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
89228-51-3 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
9b-methyl-2,3-dihydro-1H-dibenzofuran |
InChI |
InChI=1S/C13H14O/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-8H,4-5,9H2,1H3 |
Clé InChI |
VQGZMUMPVZXVNV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC=C1OC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)

![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)

![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)



![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)




